6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine
Overview
Description
6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine is a chemical compound with the molecular formula C9H12ClN5 and a molecular weight of 225.678 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid . This one-pot, microwave-assisted method is efficient and yields a high purity product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including substitution, oxidation, and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of the chlorine atom with other functional groups using primary amines in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of triazine derivatives with different functional groups .
Scientific Research Applications
6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines
- Trietazine (6-chloro-N,N,N′-triethyl-1,3,5-triazine-2,4-diamine)
Uniqueness: 6-Chloro-N,N’-dicyclopropyl-[1,3,5]triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of cyclopropyl groups. These structural features contribute to its distinct chemical and biological properties compared to other triazine derivatives .
Properties
IUPAC Name |
6-chloro-2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQRGPIGYOFHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)Cl)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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